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molecular formula C8H9BrN2 B1525706 1-(5-Bromopyridin-2-yl)cyclopropanamine CAS No. 944718-22-3

1-(5-Bromopyridin-2-yl)cyclopropanamine

Cat. No. B1525706
M. Wt: 213.07 g/mol
InChI Key: GCXOCGMUISIQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227971B2

Procedure details

To a mixture of 5-bromopicolinonitrile (1.82 g, 10.0 mmol), tetrapropoxytitanium (3.26 ml, 11.0 mmol) and boron trifluoride diethyl etherate (2.51 ml 20.0 mmol) at 0° C. was added ethylmagnesium bromide (1.0M in ether, 22 ml, 22.0 mmol) The resulting solution was allowed to stir at it for 3 h. Ammonium chloride solution was added and the solution was extracted with ethyl acetate for three times. The organic layers were collected and washed with brine and dried over sodium sulfate. After concentration the crude product was purified by SiO2 column.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
catalyst
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.B(F)(F)F.[CH3:14][CH2:15]OCC.C([Mg]Br)C.[Cl-].[NH4+]>C(O[Ti](OCCC)(OCCC)OCCC)CC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([NH2:9])[CH2:15][CH2:14]2)=[N:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Name
Quantity
2.51 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
3.26 mL
Type
catalyst
Smiles
C(CC)O[Ti](OCCC)(OCCC)OCCC
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
to stir at it for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate for three times
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration the crude product
CUSTOM
Type
CUSTOM
Details
was purified by SiO2 column

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=CC(=NC1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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